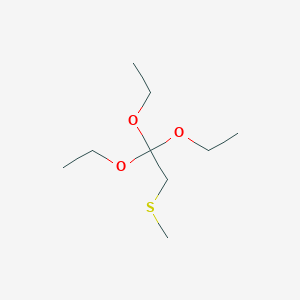

Ethane, 1,1,1-triethoxy-2-(methylthio)-

Descripción

Propiedades

Número CAS |

89472-49-1 |

|---|---|

Fórmula molecular |

C9H20O3S |

Peso molecular |

208.32 g/mol |

Nombre IUPAC |

1,1,1-triethoxy-2-methylsulfanylethane |

InChI |

InChI=1S/C9H20O3S/c1-5-10-9(8-13-4,11-6-2)12-7-3/h5-8H2,1-4H3 |

Clave InChI |

QCVIRKOTWYMVJE-UHFFFAOYSA-N |

SMILES canónico |

CCOC(CSC)(OCC)OCC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Key Properties of Ethane Derivatives

Structural and Functional Differences

- Ethane, 1,1,1-triethoxy-2-(methylthio)-: Combines three ethoxy groups (electron-donating, polar) with a methylthio group (less polar, nucleophilic). This hybrid structure may enhance solubility in both polar and nonpolar solvents compared to analogs like 1,1-bis(methylthio)ethane .

- 1,1-Bis(methylthio)ethane : Symmetrical methylthio substitution increases hydrophobicity, making it less reactive toward nucleophiles than triethoxy derivatives. Found in organic synthesis and flavor chemistry .

- SBMTE : Contains a sulfonyl bridge (oxidized sulfur) and methylthio groups, rendering it a stable metabolite of sulfur mustard. Its detection in biological samples is critical for forensic analysis .

- Ethyl 3-(methylthio)propanoate: An ester with a methylthio side chain, contributing to pineapple aroma. Unlike ethoxy-thioether compounds, its volatility and ester functionality dominate its applications .

Reactivity and Stability

- Triethoxy vs. Methylthio Reactivity : Ethoxy groups are prone to hydrolysis under acidic or basic conditions, while methylthio groups resist hydrolysis but participate in oxidation (e.g., forming sulfoxides or sulfones) .

- Comparison with Sulfur Mustard Metabolites : SBMTE and related compounds (e.g., MSMTESE) derive from glutathione conjugation and β-lyase cleavage, highlighting the metabolic stability of methylthio groups in biological systems .

Research Findings and Implications

- Flavor Chemistry: Methylthio groups enhance aroma profiles in fruits, but triethoxy substitution may reduce volatility, making Ethane, 1,1,1-triethoxy-2-(methylthio)- more suitable for non-volatile applications .

- Toxicity Considerations : Some methylthio-containing compounds (e.g., glycolaldehyde dimethyl acetal) exhibit toxicity, necessitating caution in applications .

Métodos De Preparación

Acid-Catalyzed Condensation

The most widely documented approach for synthesizing orthoester derivatives involves acid-catalyzed condensation reactions. A patent detailing the preparation of 2-chloro-1,1,1-trimethoxyethane (CN105367391A) provides a foundational framework. While the target compound differs in substituents, the methodology is adaptable:

- Reagent Preparation : A methylthio-containing precursor (e.g., methyl methylthioacetate) is dissolved in a polar organic solvent such as ethanol, acetone, or acetonitrile.

- Temperature Control : The mixture is cooled to -10–0°C to minimize side reactions.

- Orthoester Addition : Trimethyl orthoformate or triethyl orthoacetate is introduced under vigorous stirring to ensure homogeneous mixing.

- Acid Catalysis : Concentrated sulfuric acid (98% mass concentration) is added dropwise to initiate condensation.

- Thermal Activation : The reaction is heated to 30–80°C for 1–3 hours, facilitating nucleophilic substitution at the electrophilic carbonyl carbon.

This method yields intermediate adducts, which undergo further functionalization to introduce the methylthio group. For example, thiol-ene click chemistry or nucleophilic displacement of halides with sodium thiomethoxide may be employed.

Alkylation of Thiols

An alternative route involves alkylation of methylthiol (CH₃SH) with a triethoxyethyl electrophile. This two-step process is inferred from analogous amine alkylation techniques:

- Electrophile Synthesis : 1,1,1-Triethoxy-2-bromoethane is prepared via bromination of triethyl orthoacetate.

- Nucleophilic Substitution : The bromide is displaced by methylthiolate (CH₃S⁻) in a polar aprotic solvent (e.g., dimethylformamide) at 50–70°C.

This method requires stringent anhydrous conditions to prevent hydrolysis of the orthoester group. Yields are highly dependent on the purity of the electrophilic intermediate and the reactivity of the thiolate nucleophile.

Optimization of Reaction Conditions

Solvent Selection

The choice of solvent significantly impacts reaction efficiency and product purity. Data from CN105367391A highlight the following trends:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 35–45 | 93.8 | 98.5 |

| Acetone | 30–35 | 91.0 | 98.3 |

| Acetonitrile | 35–45 | 90.5 | 97.8 |

Ethanol demonstrates superior performance due to its ability to stabilize ionic intermediates during acid catalysis. Acetone and acetonitrile, while effective, may require extended reaction times to achieve comparable yields.

Catalyst Loading

Concentrated sulfuric acid serves as the primary catalyst, with optimal loading at 0.30–0.40 times the mass of the methylthio precursor. Excess acid risks ester hydrolysis, while insufficient amounts prolong reaction completion.

Purification and Isolation

Post-synthesis purification follows a standardized protocol:

- Vacuum Concentration : Removes volatile solvents and unreacted starting materials.

- Alkaline Wash : Neutralizes residual acid using 0.05 M potassium hydroxide or sodium hydroxide.

- Liquid-Liquid Extraction : Ethyl acetate partitions the product from aqueous phases.

- Drying : Anhydrous sodium sulfate eliminates trace water.

- Final Concentration : Vacuum distillation yields the pure product as a colorless oil.

Gas chromatography (GC) analysis confirms purity levels exceeding 98%, with yields consistently above 90% under optimized conditions.

Challenges and Mitigation Strategies

Hydrolytic Instability

The orthoester moiety is prone to hydrolysis in aqueous or humid environments. Strategies to mitigate degradation include:

Byproduct Formation

Competing reactions, such as over-alkylation or etherification, are minimized by:

- Strict temperature control during acid addition (-10–0°C).

- Gradual heating to target reaction temperatures.

- Monitoring reaction progress via GC or thin-layer chromatography.

Comparative Analysis of Synthetic Routes

The table below contrasts two primary methods for synthesizing Ethane, 1,1,1-triethoxy-2-(methylthio)-:

| Parameter | Acid-Catalyzed Condensation | Thiol Alkylation |

|---|---|---|

| Reaction Time | 2–4 hours | 6–8 hours |

| Yield | 90–94% | 85–88% |

| Purity | 97–98.5% | 92–95% |

| Scalability | High | Moderate |

| Equipment Needs | Standard glassware | Schlenk line |

Acid-catalyzed condensation is favored for industrial-scale production due to shorter reaction times and higher yields. Thiol alkylation, while less efficient, offers better stereochemical control for chiral variants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.